プリミスルロンメチル

概要

説明

Primisulfuron-methyl is a urea herbicide used on crop and non-crop areas for the control of grass weeds and many kinds of broad-leaved weeds . It is a selective postemergence systemic herbicide that is rapidly absorbed by plants and transported throughout the plant roots and foliage .

Synthesis Analysis

Primisulfuron-methyl is synthesized from guanidine nitrate, diethyl malonate, and glucide through five steps of reaction .

Molecular Structure Analysis

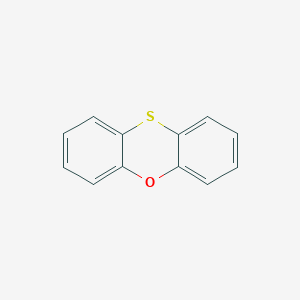

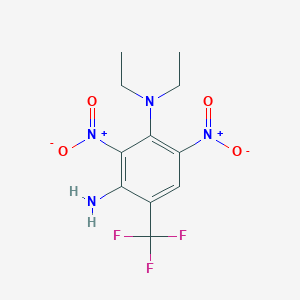

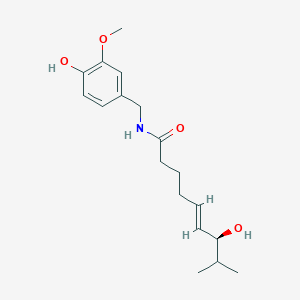

The molecular formula of Primisulfuron-methyl is C15H12F4N4O7S . Its exact mass is 468.04 and the molecular weight is 468.336 .

Chemical Reactions Analysis

Primisulfuron-methyl is used as an analytical reference standard for the determination of the analyte in surface and groundwater samples by solid-phase extraction (SPE) and high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC/ESI-MS) .

Physical And Chemical Properties Analysis

Primisulfuron-methyl has a molecular weight of 468.34 . It is moderately toxic by skin contact and has low toxicity by ingestion .

科学的研究の応用

プリミスルロンメチル:科学研究における用途に関する包括的な分析

環境分析: プリミスルロンメチルは、地表水および地下水試料中の分析対象物の測定のための分析基準として使用されます。これには、固相抽出(SPE)および高速液体クロマトグラフィー-エレクトロスプレーイオン化-質量分析法(HPLC/ESI-MS)が使用されます。 .

農業雑草管理: 農業では、プリミスルロンメチルは、イネ科雑草(サトウキビ、ソルガム・アルムム、ジョンソングラス、チガヤなど)や多くの広葉雑草を管理するために、出芽後に適用される選択的除草剤です。これは、適用前後の土壌水分が十分にある場合に効果的です。 .

除草剤の効果に関する研究:研究では、プリミスルロンメチルのさまざまなイネ科植物における吸収、移行、代謝を評価することに重点を置いており、シバヒゲ、ケンタッキーブルーグラスなどの植物におけるその効果と運命を理解しています。 .

ALS酵素阻害研究:プリミスルロンメチルは、植物におけるアセト乳酸シンターゼ(ALS)酵素を阻害する能力について研究されており、これはその除草作用の重要な作用機序です。 .

農薬管理戦略:この化合物は、カバークロップ、機械的な雑草管理、収穫時の雑草種子管理、輪作などの多様な戦術を組み合わせた総合的害虫管理戦略の一部でもあります。 .

アジュバントの有効性に関する研究:プリミスルロンメチルによる特定の雑草(例:不耕起トウモロコシの生産システムにおけるワイヤーステムムーリー)の防除を改善するためのアジュバントの有効性を評価するために、研究が行われています。 .

作用機序

Target of Action

Primisulfuron-methyl is a selective post-emergence systemic herbicide . Its primary target is the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS). This enzyme plays a crucial role in the biosynthesis pathway of branched-chain amino acids present in bacteria, fungi, and higher plants .

Mode of Action

Primisulfuron-methyl works by inhibiting the activity of ALS . This inhibition blocks cell growth in the active growing regions of the plant . It is rapidly absorbed by plants and transported throughout the plant roots and foliage .

Biochemical Pathways

The inhibition of ALS by Primisulfuron-methyl affects the biosynthesis of branched-chain amino acids . This disruption leads to a halt in cell growth and division, primarily affecting the actively growing regions of the plant . The herbicide also acts to inhibit photosynthesis .

Pharmacokinetics

Primisulfuron-methyl is absorbed by the plant and then translocated throughout the plant system . The absorption, translocation, and metabolism of Primisulfuron-methyl tend to be more rapid at higher temperature and light intensity . Primisulfuron-methyl is metabolized more rapidly than other sulfonylurea herbicides, such as nicosulfuron .

Result of Action

The result of Primisulfuron-methyl’s action is the cessation of cell growth in the plant, leading to the death of the plant . This is due to the disruption of the biosynthesis of branched-chain amino acids, which are essential for plant growth and development .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Primisulfuron-methyl acts by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of certain amino acids in plants . This interaction disrupts the normal biochemical reactions in the plant, leading to the death of the weed .

Cellular Effects

Primisulfuron-methyl is rapidly absorbed by plants and transported throughout the plant roots and foliage . It blocks cell growth in the active growing regions of the plant . The herbicide also acts to inhibit photosynthesis .

Molecular Mechanism

The molecular mechanism of action of Primisulfuron-methyl involves binding to the enzyme AHAS, inhibiting its function and thereby disrupting the synthesis of essential amino acids . This leads to a halt in protein synthesis, affecting cell growth and ultimately leading to the death of the plant .

Temporal Effects in Laboratory Settings

The effects of Primisulfuron-methyl change over time in laboratory settings. It is moderately persistent in the environment .

Metabolic Pathways

Primisulfuron-methyl is involved in the metabolic pathway that synthesizes branched-chain amino acids in plants . It inhibits the enzyme AHAS, disrupting this pathway .

Transport and Distribution

Primisulfuron-methyl is rapidly absorbed by plants and transported throughout the plant roots and foliage .

Subcellular Localization

Given its mode of action, it is likely to be localized in the chloroplasts where the AHAS enzyme is found .

特性

IUPAC Name |

methyl 2-[[4,6-bis(difluoromethoxy)pyrimidin-2-yl]carbamoylsulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F4N4O7S/c1-28-11(24)7-4-2-3-5-8(7)31(26,27)23-15(25)22-14-20-9(29-12(16)17)6-10(21-14)30-13(18)19/h2-6,12-13H,1H3,(H2,20,21,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYVMAQSHCZXLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC(F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F4N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8032463 | |

| Record name | Primisulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [HSDB] Greyish-brown odorless granules; [MSDSonline] | |

| Record name | Primisulfuron-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6837 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in acetone 35,000 mg/l, ethanol 1000 mg/l, toluene 570 mg/l, n-octanol 7.7 mg/l, n-hexane 1.5 mg/l (all measured at 25 °C), Solubility in water: 3.3 (pH 5), 243 (pH 7), 5280 (pH 9) (all in mg/l) | |

| Record name | PRIMISULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7062 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.61 @ 20 °C | |

| Record name | PRIMISULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7062 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<5X10-3 mPa (<3.75X10-8 mm Hg) @ 25 °C | |

| Record name | PRIMISULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7062 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Fine white powder | |

CAS RN |

86209-51-0 | |

| Record name | Primisulfuron-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86209-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Primisulfuron-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086209510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Primisulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-[[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRIMISULFURON-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TN6B6S8JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PRIMISULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7062 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

194.8-197.4 °C (decomposition) | |

| Record name | PRIMISULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7062 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B166617.png)